molecular formula C9H12O2 B14006326 Methyl 2-cyclopent-2-en-1-ylprop-2-enoate CAS No. 78804-67-8

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate

Katalognummer: B14006326
CAS-Nummer: 78804-67-8
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: AMOMQGBDQQXFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cyclopentene and is characterized by the presence of a methyl ester group attached to a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopent-2-en-1-ylprop-2-enoate typically involves the reaction of cyclopentadiene with methyl acrylate under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with methyl acrylate to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cycloaddition product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopent-2-en-1-one or cyclopent-2-en-1-carboxylic acid.

    Reduction: Formation of methyl 2-cyclopent-2-en-1-ylpropan-1-ol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-cyclopent-2-en-1-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-cyclopent-2-en-1-ylpropanoate
  • Methyl 2-cyclopent-2-en-1-ylbut-2-enoate
  • Methyl 2-cyclopent-2-en-1-ylpent-2-enoate

Uniqueness

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties

Eigenschaften

CAS-Nummer

78804-67-8

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

methyl 2-cyclopent-2-en-1-ylprop-2-enoate

InChI

InChI=1S/C9H12O2/c1-7(9(10)11-2)8-5-3-4-6-8/h3,5,8H,1,4,6H2,2H3

InChI-Schlüssel

AMOMQGBDQQXFMK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)C1CCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.